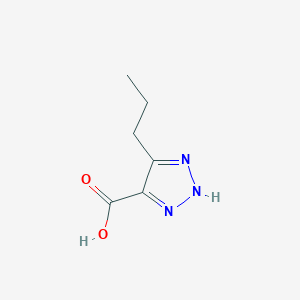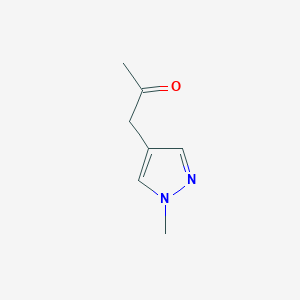
3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Descripción general
Descripción
“3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one”, also known as MPPO, is a chemical compound that has gained increasing attention in scientific research due to its diverse properties and potential applications. It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of compounds similar to “3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one” often involves procedures such as Buchwald–Hartwig arylamination and highly regioselective nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one” consists of a pyrazole ring attached to a piperazinone ring . The InChI code for this compound is 1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13) .
Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one” is a powder with a molecular weight of 180.21 . .
Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
Piperazine derivatives, such as those related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, highlight the application of these compounds in biological research. Specifically, Hoechst derivatives are utilized for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. These applications underscore the utility of piperazine derivatives in cellular biology, aiding in the visualization and analysis of genetic material (Issar & Kakkar, 2013).
Cytochrome P450 Enzyme Inhibition
Piperazine derivatives have been explored for their role in inhibiting Cytochrome P450 (CYP) isoforms, a critical aspect of drug metabolism and pharmacokinetics. The selectivity of these inhibitors aids in understanding the metabolism of drugs and predicting drug-drug interactions, illustrating the significance of piperazine compounds in the development and safety evaluation of pharmaceuticals (Khojasteh et al., 2011).
Therapeutic Drug Development
The structural versatility of piperazine rings makes them a crucial element in the design of drugs across various therapeutic categories, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, leading to the discovery of new drug candidates with improved efficacy and safety profiles (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based molecules in addressing the global challenge of tuberculosis, offering a foundation for the development of novel anti-TB agents with enhanced safety and selectivity (Girase et al., 2020).
Direcciones Futuras
The future directions for “3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one” could involve further exploration of its potential applications in pharmaceutical research, given its structural similarity to compounds used in the synthesis of dipeptidyl peptidase 4 inhibitors . Further studies could also investigate its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWBVCUIWAYWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one | |
CAS RN |
1248191-79-8 | |
| Record name | 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)





